1-(4-Hydroxy-6-propylpyrimidin-2-yl)-3-naphthalen-1-ylguanidine
Description
1-(4-Hydroxy-6-propylpyrimidin-2-yl)-3-naphthalen-1-ylguanidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a hydroxy and propyl group, and a naphthalene ring attached to a guanidine moiety. Its intricate structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Properties
IUPAC Name |
1-naphthalen-1-yl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-2-6-13-11-16(24)22-18(20-13)23-17(19)21-15-10-5-8-12-7-3-4-9-14(12)15/h3-5,7-11H,2,6H2,1H3,(H4,19,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHACKLVJHQAMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N=C(N)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Hydroxy-6-propylpyrimidin-2-yl)-3-naphthalen-1-ylguanidine typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrimidine core, followed by the introduction of the hydroxy and propyl groups. The naphthalene ring is then attached through a series of coupling reactions, and finally, the guanidine moiety is introduced. Industrial production methods may involve optimizing these steps to enhance yield and purity, utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(4-Hydroxy-6-propylpyrimidin-2-yl)-3-naphthalen-1-ylguanidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrimidine ring or the naphthalene moiety.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Hydroxy-6-propylpyrimidin-2-yl)-3-naphthalen-1-ylguanidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-6-propylpyrimidin-2-yl)-3-naphthalen-1-ylguanidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can vary depending on the biological context, but typically include modulation of signaling cascades and gene expression.
Comparison with Similar Compounds
Compared to other similar compounds, 1-(4-Hydroxy-6-propylpyrimidin-2-yl)-3-naphthalen-1-ylguanidine stands out due to its unique combination of a pyrimidine and naphthalene ring system. Similar compounds include:
- 2-[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(2-naphthyl)acetamide
- 4-(((4-Hydroxy-6-propylpyrimidin-2-yl)thio)methyl)benzonitrile These compounds share structural similarities but differ in their specific functional groups and overall reactivity, highlighting the distinct properties and potential applications of 1-(4-Hydroxy-6-propylpyrimidin-2-yl)-3-naphthalen-1-ylguanidine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
